molecular formula C8H8ClNS B2972242 Benzo[b]thiophen-6-amine hydrochloride CAS No. 1620293-23-3

Benzo[b]thiophen-6-amine hydrochloride

Cat. No.: B2972242
CAS No.: 1620293-23-3
M. Wt: 185.67
InChI Key: FZNJYRAWQWPYLM-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine hydrochloride is a heteroaromatic compound that belongs to the class of organosulfur compounds. It is characterized by a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-6-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This one-step intermolecular reaction allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve the use of appropriate solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, thiols, and thioethers.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophen-6-amine hydrochloride include other benzothiophene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amine group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzothiophen-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJYRAWQWPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620293-23-3
Record name 1-benzothiophen-6-amine hydrochloride
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